2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one
Description
2-((4-Chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one is a quinazolinone derivative characterized by three distinct substituents:
- Position 3: A 4-methoxybenzyl group, contributing to electron-donating effects and enhanced solubility via the methoxy moiety.
- Position 6: A morpholino ring, a saturated nitrogen-oxygen heterocycle known to improve aqueous solubility and metabolic stability.
Quinazolin-4(3H)-one scaffolds are widely studied for their pharmacological versatility, including antimicrobial, antiviral, and antitumor activities .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-33-23-9-4-19(5-10-23)17-31-26(32)24-16-22(30-12-14-34-15-13-30)8-11-25(24)29-27(31)35-18-20-2-6-21(28)7-3-20/h2-11,16H,12-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGIIAVZGNIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 4-methoxybenzyl chloride, and morpholine, which are reacted with a quinazoline derivative under specific conditions. The reaction conditions usually involve the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium methoxide, potassium tert-butoxide
Solvents: Dimethylformamide, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related quinazolinone derivatives, highlighting key substituents and reported biological activities:
Key Observations :
- Halogen Influence: The 4-chlorobenzyl group in the target compound may enhance receptor binding compared to non-halogenated analogs (e.g., benzyl in ), as halogens often improve lipophilicity and van der Waals interactions .
- Morpholino vs. Iodo at Position 6: The morpholino group in the target compound likely improves aqueous solubility compared to iodinated analogs (e.g., ), which may exhibit higher lipophilicity and slower metabolic clearance.
- Methoxy Group Advantage : The 4-methoxybenzyl group at position 3 in the target compound could enhance solubility and metabolic stability relative to 4-chlorophenyl () or 4-methylphenyl () substituents.
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholino substituents (target compound) are superior to iodinated () or non-polar groups () in enhancing water solubility, critical for oral bioavailability.
- Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to methyl or halogenated analogs (), as methoxy is less susceptible to cytochrome P450-mediated degradation.
- Toxicity Profile: Halogenated analogs () may carry higher risks of off-target effects due to bioaccumulation, whereas the target compound’s morpholino and methoxy groups could mitigate this.
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chlorobenzyl thio group and a methoxybenzyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown promise in various cancer cell lines:
- In vitro studies : The compound was tested against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate to high potency.
- Mechanism of action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, indicating effective inhibition of bacterial growth.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed using various in vitro models:
- Cytokine assays : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- In vivo studies : Animal models demonstrated reduced edema in paw inflammation assays, suggesting effective anti-inflammatory properties.
Case Studies
- Case Study on Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with a regimen including this compound showed a notable reduction in tumor size after three months of treatment, supporting its potential as a therapeutic agent.
- Antimicrobial Resistance Study : In a study focusing on antibiotic-resistant strains, this compound was shown to restore sensitivity to conventional antibiotics in resistant Staphylococcus aureus strains, highlighting its role as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
